![molecular formula C24H26F8O2 B15162370 2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane CAS No. 163036-62-2](/img/structure/B15162370.png)
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane is a fluorinated organic compound with the molecular formula C24H26F8O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of two 1,1,2,2-tetrafluoroethoxy groups attached to a phenyl ring, which are further connected to an octane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane typically involves the reaction of 1,1,2,2-tetrafluoroethanol with a suitable phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include multiple steps, such as purification and isolation, to ensure the final product meets the required specifications. Industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The phenyl rings in the compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its stability and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: Another fluorinated compound with similar chemical properties.
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: A related compound with a different functional group.
Uniqueness
2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its octane backbone and multiple fluorinated groups make it particularly valuable in applications requiring high stability and resistance to degradation.
Eigenschaften
CAS-Nummer |
163036-62-2 |
|---|---|
Molekularformel |
C24H26F8O2 |
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
1-(1,1,2,2-tetrafluoroethoxy)-4-[2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octan-2-yl]benzene |
InChI |
InChI=1S/C24H26F8O2/c1-3-4-5-6-15-22(2,16-7-11-18(12-8-16)33-23(29,30)20(25)26)17-9-13-19(14-10-17)34-24(31,32)21(27)28/h7-14,20-21H,3-6,15H2,1-2H3 |
InChI-Schlüssel |
KTMXXSYEAKUNCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


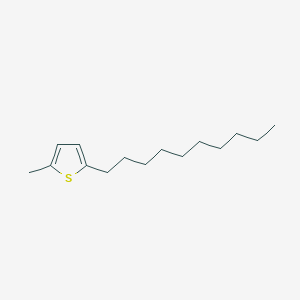
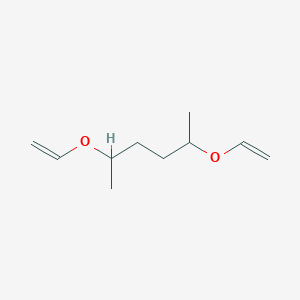
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
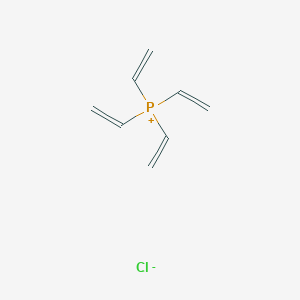
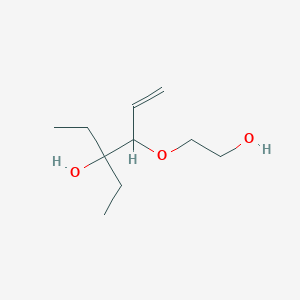
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
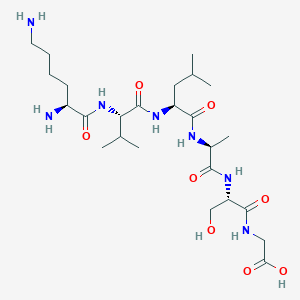
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
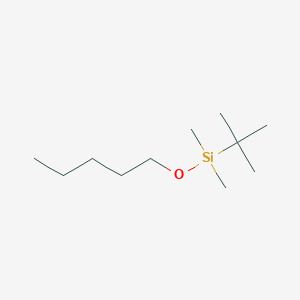


![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
